molecular formula C9H12N2O B13042873 1-Amino-1-(3-aminophenyl)acetone

1-Amino-1-(3-aminophenyl)acetone

Cat. No.: B13042873
M. Wt: 164.20 g/mol
InChI Key: CYVBNARSACYXEJ-UHFFFAOYSA-N
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Description

1-Amino-1-(3-aminophenyl)acetone is an organic compound characterized by the presence of both amino and ketone functional groups. It appears as a white to pale yellow crystalline solid and is soluble in organic solvents such as chloroform and ethanol

Preparation Methods

The synthesis of 1-Amino-1-(3-aminophenyl)acetone can be achieved through several methods. One common approach involves the base-catalyzed Claisen-Schmidt condensation reaction. In this method, an ethanolic solution of p-bromo benzaldehyde and 3,4-dimethoxy acetophenone is stirred for 4-5 hours in the presence of 10% potassium hydroxide . This reaction yields the desired product with high efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure cost-effectiveness and high yield.

Chemical Reactions Analysis

1-Amino-1-(3-aminophenyl)acetone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 1-amino-1-(3-aminophenyl)ethanol.

    Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-1-(3-aminophenyl)acetone has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Amino-1-(3-aminophenyl)acetone exerts its effects involves interactions with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ketone group can participate in nucleophilic addition reactions, modifying the structure and function of target molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-Amino-1-(3-aminophenyl)acetone can be compared with other similar compounds, such as:

    1-Amino-1-(4-aminophenyl)acetone: Similar structure but with the amino group in the para position.

    1-Amino-1-(2-aminophenyl)acetone: Similar structure but with the amino group in the ortho position.

    1-Amino-1-(3-methoxyphenyl)acetone: Similar structure but with a methoxy group instead of an amino group.

The uniqueness of this compound lies in the specific positioning of the amino groups, which can influence its reactivity and interactions with other molecules. This positioning can lead to different chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

1-amino-1-(3-aminophenyl)propan-2-one

InChI

InChI=1S/C9H12N2O/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-5,9H,10-11H2,1H3

InChI Key

CYVBNARSACYXEJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC=C1)N)N

Origin of Product

United States

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